1-Dodecyl-9H-thioxanthen-9-one
Description
Structure
3D Structure
Properties
CAS No. |
80032-55-9 |
|---|---|
Molecular Formula |
C25H32OS |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
1-dodecylthioxanthen-9-one |
InChI |
InChI=1S/C25H32OS/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-14-19-23-24(20)25(26)21-17-12-13-18-22(21)27-23/h12-14,16-19H,2-11,15H2,1H3 |
InChI Key |
CTOHEPRICOKHIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C2C(=CC=C1)SC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Fundamental Photophysical Investigations of 1 Dodecyl 9h Thioxanthen 9 One and Cognate Chromophores
Electronic Excited State Dynamics and Energy Transfer Mechanisms
The behavior of 1-Dodecyl-9H-thioxanthen-9-one upon absorption of light is governed by a complex series of events involving its electronic excited states. Understanding these dynamics is key to optimizing its performance as a photoinitiator.
Characterization of Lowest Lying Singlet and Triplet States
The thioxanthone chromophore is characterized by a small energy gap between its lowest singlet (S₁) and triplet (T₁) excited states. worktribe.com Upon photoexcitation, the molecule is promoted to an excited singlet state. For thioxanthones, the nature of the lowest singlet state can be of either n,π* or π,π* character, which influences the subsequent photophysical pathways. researchgate.net The triplet state of thioxanthone is known to have a relatively high energy and a long lifetime, which are desirable properties for a photoinitiator. chemicalbook.com The introduction of a dodecyl group at the 1-position can influence the energies and lifetimes of these states through steric and electronic effects, although specific data for the 1-dodecyl derivative is not extensively detailed in the provided results. However, related studies on substituted thioxanthones show that the position of substituents is critical for their photoreactivity. researchgate.net
Intersystem Crossing Efficiency and Pathways
A critical process for thioxanthone-based photoinitiators is intersystem crossing (ISC), the transition from an excited singlet state to a triplet state. Thioxanthones are known for their efficient ISC, with quantum yields of triplet formation reported to be between 0.6 and 0.8. researchgate.net This high efficiency is attributed to the strong spin-orbit coupling induced by the sulfur atom and the small S₁-T₁ energy gap. researchgate.net The ISC process in thioxanthones can occur through two principal pathways: a rapid direct mechanism from a ¹n,π* state to a ³π,π* state, and a slower indirect mechanism from a ¹π,π* state to a ³π,π* state via a ³n,π* intermediate. researchgate.net The efficient formation of the triplet excited state is a key feature, as it is the primary reactive species in many of its applications. researchgate.net
Intra- and Intermolecular Excited State Deactivation Processes
Once in the excited state, this compound can undergo several deactivation processes. Intramolecularly, these include fluorescence from the singlet state and phosphorescence from the triplet state, as well as non-radiative decay pathways like internal conversion and intersystem crossing. nih.gov While thioxanthones are efficient at intersystem crossing, they predominantly emit through fluorescence because the long-lived triplet state (lifetimes can be in the range of 100 to 140 ms) allows non-radiative deactivation pathways to become dominant. researchgate.net
Intermolecular deactivation processes are also significant, especially in the context of photoinitiation. The triplet state of the thioxanthone can be quenched by other molecules, such as monomers or co-initiators, leading to energy transfer or electron transfer reactions that initiate polymerization. rsc.orgchemicalbook.com For instance, in the presence of a hydrogen donor, the thioxanthone triplet state can be rapidly quenched, leading to the formation of radical species that start the polymerization chain reaction. researchgate.net The triplet state of some thioxanthone derivatives can also be quenched by molecular oxygen, which can lead to the formation of singlet oxygen. au.dk
Advanced Spectroscopic Characterization of Optical Properties
Detailed spectroscopic analysis is essential for a complete understanding of the photophysical behavior of this compound.
High-Resolution UV-Visible Absorption Spectroscopy for Photoexcitation Profiling
UV-Visible absorption spectroscopy provides crucial information about the electronic transitions of a molecule. The absorption spectrum of the parent compound, thioxanthen-9-one (B50317), shows characteristic bands corresponding to n→π* and π→π* transitions. Substituted thioxanthones, including those with alkyl chains, exhibit absorption spectra that can be influenced by the nature and position of the substituent. rsc.orgpurdue.edu For example, amino-substituted thioxanthones show a broad absorption range in the visible region. rsc.org While specific high-resolution spectra for this compound were not found, studies on related compounds like 2-methyl-9H-thioxanthene-9-one provide insights into their electronic absorption spectra. rsc.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used to interpret these spectra and predict the nature of the electronic transitions. purdue.edursc.org
Quantitative Analysis of Fluorescence and Phosphorescence Quantum Yields
The quantum yield of fluorescence (Φf) and phosphorescence (Φp) are measures of the efficiency of these radiative deactivation pathways. The quantum yield is defined as the ratio of the number of emitted photons to the number of absorbed photons. edinst.com For thioxanthones, the fluorescence quantum yield is generally low due to the high efficiency of intersystem crossing. researchgate.net For instance, the presence of an amino group can increase the fluorescence quantum yield of thioxanthone derivatives significantly. researchgate.net Phosphorescence is typically observed in glassy matrices at low temperatures (e.g., 77 K) and has a much lower quantum yield in fluid solutions. researchgate.net The determination of absolute emission quantum yields can be performed using an integrating sphere equipped with a multichannel spectrometer. researchgate.net
Table 1: Photophysical Properties of Thioxanthone Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Triplet Quantum Yield (ΦT) | Triplet Lifetime (ms) | Solvent | Reference |
|---|---|---|---|---|---|---|---|
| Thioxanthone | ~365 | - | - | 0.6 - 0.8 | 100 - 140 | Various | researchgate.net |
| Amino-thioxanthones | Broad visible absorption | - | Increased significantly | - | - | - | researchgate.net |
| ITX | - | - | <0.01% | 0.85 | - | THF | researchgate.netpurdue.edu |
| DAPT | - | - | <0.01% | - | - | THF | purdue.edu |
| BDAPT | - | - | - | - | - | THF | purdue.edu |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Thioxanthone |
| 2-isopropyl-9H-thioxanthen-9-one (ITX) |
| 9,10-diphenylanthracene |
| 2-bromo-7-isopropyl-9H-thioxanthen-9-one (ITX-Br) |
| dibromo-9H-thioxanthene-9-one (DBTX) |
| 2-isopropyl-7-(pyridin-4-yl)-9H-thioxanthen-9-one (ITX-pyridine) |
| 4-(7-isopropyl-9-oxo-9H-thioxanthen-2-yl)benzonitrile (ITX-phenyl-CN) |
| 2-isopropyl-7-phenyl-9H-thioxanthen-9-one (ITX-phenyl) |
| 2-isopropyl-7-(4-fluorophenyl)-9H-thioxanthen-9-one (ITX-phenyl-F) |
| 2-isopropyl-7-(4-methoxyphenyl)-9H-thioxanthen-9-one (ITX-phenyl-OCH3) |
| 2-isopropyl-7-(thiophen-2-yl)-9H-thioxanthen-9-one (ITX-thiophene) |
| Metixene Hydrochloride |
| 2-(9-oxo-9H-thioxanthen-2ylamino) acetic acid (TX-NHCH2COOH) |
| indeno [1,2-b]thioxanthene-7,13-dione (TX-FN) |
| benzo[c]thioxanthone |
| naphtho[2,3-c]thioxanthone |
| 1-methylnaphthalene |
| 2-methyl-9H-thioxanthene-9-one |
| 2-dodecylthioxanthen-9-one |
| 9H-thioxanthen-9-one 10,10-dioxide |
| 2-allyl(methyl)amino-9H-thioxanthen-9-one (PI-1) |
| 2-benzyl(methyl)amino-9H-thioxanthen-9-one (PI-2) |
| 2-butyl(methyl)amino-9H-thioxanthen-9-one (PI-3) |
Time-Resolved Spectroscopic Techniques for Transient Species Elucidation (e.g., Time-Resolved Resonance Raman, Laser Flash Photolysis)
The study of short-lived, highly reactive transient species generated from this compound and related chromophores upon photoexcitation is crucial for understanding their reaction mechanisms. Time-resolved spectroscopic techniques are indispensable tools for this purpose, providing insights into the structure and kinetics of excited states and radical intermediates.
Laser Flash Photolysis (LFP) is a powerful method used to investigate the photoreactivity of the triplet excited state of thioxanthone (TX) and its derivatives. scielo.br Upon laser excitation, typically in the nanosecond range, the molecule is promoted to an excited singlet state, which then undergoes efficient intersystem crossing (ISC) to the triplet state. wiley.comresearchgate.net LFP allows for the direct observation of the triplet-triplet (T-T) absorption spectrum. For the parent thioxanthone, this transient absorption appears with a maximum around 605-670 nm, depending on the solvent polarity. wiley.com In the presence of hydrogen or electron donors, such as amines or alcohols, the triplet excited state can be quenched, leading to the formation of new transient species. scielo.brresearchgate.net For instance, in hydrogen-donating solvents, a new absorption band observed around 410 nm is attributed to the thioxanthone ketyl radical, formed by hydrogen abstraction. scielo.brresearchgate.net Similarly, in the presence of electron-donating amines, quenching of the triplet state occurs via an electron transfer process, which can also lead to the formation of the ketyl radical after subsequent proton transfer. scielo.br The rate constants for these quenching processes can be determined by monitoring the decay of the triplet absorption signal at different quencher concentrations, typically yielding linear Stern-Volmer plots. scielo.brwiley.com
Time-Resolved Resonance Raman (TR³) Spectroscopy complements LFP by providing detailed vibrational (i.e., structural) information about the transient species. iisc.ac.inresearchgate.net While LFP identifies transients by their electronic absorption, TR³ can distinguish between structurally similar species like different radical ions or excited states by probing their unique vibrational fingerprints. iisc.ac.inacs.org The technique involves a "pump" laser pulse to generate the excited species and a time-delayed "probe" pulse to acquire the Raman spectrum. By tuning the probe laser wavelength to be in resonance with an electronic transition of a specific transient, its Raman signal is selectively enhanced, allowing its structure to be characterized even in a complex mixture of species. researchgate.netacs.org For aromatic ketones like benzophenone (B1666685) derivatives, TR³ has been instrumental in characterizing triplet states and ketyl radicals, providing evidence for the specific pathways of their formation and subsequent reactions. nih.gov For thioxanthone derivatives, TR³ would similarly allow for the unambiguous structural assignment of the triplet state and the ketyl radical, corroborating the assignments made from LFP data. researchgate.net
Influence of the Dodecyl Chain and Peripheral Substituents on Photophysical Parameters
The photophysical behavior of the thioxanthone chromophore is highly sensitive to the nature and position of substituents on its aromatic core. The introduction of a long alkyl chain, such as the dodecyl group at the 1-position, alongside other peripheral substituents, serves to modulate key photophysical parameters, including absorption characteristics, excited-state lifetimes, and photoreactivity.
Modulation of Absorption Maxima and Molar Extinction Coefficients
The position and intensity of the absorption bands in the UV-visible spectrum of thioxanthone derivatives are directly influenced by substitution. The parent thioxanthone exhibits a characteristic long-wavelength absorption band associated with a mixed n→π* and π→π* transition. The introduction of substituents can shift the absorption maximum (λmax) and alter the molar extinction coefficient (ε).
The attachment of a long alkyl chain, like the dodecyl group, is primarily a strategy to enhance solubility in less polar media, which is a crucial factor for many applications. acs.org This modification generally has a minor effect on the electronic transitions compared to electronically active groups. However, subtle shifts can occur. For aromatic ketones, increasing the length of an alkyl side chain can sometimes lead to slight changes in absorption due to steric and solvation effects. solventextraction.gr.jp
More significant modulations are observed with electron-donating or electron-withdrawing groups. Electron-donating groups tend to cause a bathochromic (red) shift in the absorption spectra. rsc.org Conversely, electron-withdrawing groups can have varied effects depending on their position. The substitution pattern significantly influences the energy levels of the molecular orbitals involved in the electronic transitions. For instance, studies on various substituted thioxanthones show a range of λmax and ε values, highlighting this sensitivity. nih.gov The introduction of a dodecyl group at the 1-position of the thioxanthone core is not expected to cause a major shift in λmax, but it can influence the molar extinction coefficient through its effect on the molecule's conformation and solvation shell.
Below is a table compiling representative data for various substituted thioxanthones to illustrate the influence of different substituents on their absorption properties.
| Compound | Substituent(s) | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
|---|---|---|---|---|---|
| Thioxanthone (TX) | - | Acetonitrile (B52724) | 365 | - | scielo.br |
| 2-Isopropylthioxanthone (ITX) | 2-Isopropyl | Toluene | 382 | 5600 | researchgate.net |
| 1-Chloro-4-propoxy-thioxanthone | 1-Cl, 4-O(CH₂)₂CH₃ | Methanol | 396 | 5900 | |
| Donor-Acceptor Thioxanthone (2) | 2-N(dodecyl)₂ | Chloroform | 424 | 5500 | acs.org |
| Donor-Acceptor Thioxanthone (9) | 4-N(dodecyl)₂ | Chloroform | 505 | 6200 | acs.org |
This table is interactive. Click on the headers to sort the data.
Effects on Excited State Lifetimes and Subsequent Photoreactivity
The dodecyl chain and other peripheral substituents profoundly affect the deactivation pathways of the excited states, thereby influencing their lifetimes and subsequent photoreactivity. The primary reactive state for most thioxanthone derivatives is the lowest triplet state (T₁). wiley.com
The excited-state lifetime is a measure of how long the molecule remains in an excited state before returning to the ground state through radiative (fluorescence, phosphorescence) or non-radiative (internal conversion, intersystem crossing, chemical reaction) pathways. aps.orgrsc.org Substituents can alter the rates of these processes. Electron-donating groups on the thioxanthone ring have been shown to decrease the triplet reactivity towards amines and alkenes. rsc.orgrsc.org This is often because such substituents can alter the energy and character (n,π* vs. π,π*) of the lowest triplet state, which in turn affects its reactivity in hydrogen or electron abstraction reactions. rsc.org
The following table presents data on the triplet state properties for several thioxanthone derivatives, demonstrating the impact of substitution on their excited-state behavior.
| Compound | Substituent(s) | Solvent | Triplet Lifetime (τT) (µs) | Quenching Rate Constant (kq by amine) (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| Thioxanthone (TX) | - | Acetonitrile | 16.8 | 9.3 x 10⁸ | csic.es |
| 2-Chlorothioxanthone (ClTX) | 2-Cl | Acetonitrile | 1.0 | 2.3 x 10⁹ | csic.es |
| 2-Acetylthioxanthone (AcTX) | 2-COCH₃ | Acetonitrile | 1.3 | 2.1 x 10⁹ | csic.es |
| 2-Isopropoxythioxanthone (PTX) | 2-OCH(CH₃)₂ | Acetonitrile | 0.027 | 5.8 x 10⁸ | csic.es |
| 2-Isopropyl-7-phenyl-OCH₃-thioxanthone | 2-Isopropyl, 7-phenyl-OCH₃ | Toluene | 153 (ms) at 77K | - | purdue.edu |
This table is interactive. Click on the headers to sort the data. Note: Lifetimes can vary significantly with experimental conditions (e.g., temperature, solvent).
Mechanistic Elucidation of Photochemical Reactions and Catalytic Cycles
Photoinitiation Mechanisms in Controlled Polymerization Processes
1-Dodecyl-9H-thioxanthen-9-one is a versatile photoinitiator capable of initiating polymerization through several distinct pathways upon exposure to UV-Vis light. Its operational mechanism is highly dependent on the chemical environment, specifically the types of monomers and co-initiators present.
Photoinitiators are broadly classified into two categories based on their primary mechanism of radical generation: Type I (photocleavage) and Type II (hydrogen abstraction).
Type I Pathway: This mechanism involves the unimolecular homolytic cleavage of a labile bond within the initiator molecule upon photoexcitation, directly yielding two radical fragments. While certain thioxanthone derivatives, particularly those with acyl groups, can exhibit Type I behavior, this compound, like the parent thioxanthenone molecule, does not undergo efficient photocleavage. Its chromophore is robust, and it primarily functions via the bimolecular Type II pathway .
Type II Pathway: This is the dominant mechanism for this compound. The process is bimolecular and requires the presence of a co-initiator or synergist, typically a hydrogen donor such as a tertiary amine or an alcohol. The mechanism proceeds through the following steps:
Photoexcitation: The thioxanthenone chromophore absorbs a photon (hν), promoting it from its ground state (S₀) to an excited singlet state (¹TX*).
Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable and longer-lived excited triplet state (³TX*).
Bimolecular Interaction: The triplet state initiator (³TX*) interacts with a hydrogen donor (R-H), such as a tertiary amine. This interaction can proceed via direct hydrogen atom transfer (HAT) or through an initial electron transfer to form an exciplex, followed by proton transfer.
Radical Generation: This interaction results in the formation of a ketyl radical derived from the thioxanthenone and an active radical (R•) derived from the co-initiator.
³TX* + R-H → TX-H• (Ketyl Radical) + R• (Initiating Radical)
In addition to free-radical polymerization, this compound can act as a photosensitizer to initiate cationic polymerization. This process is particularly relevant for the polymerization of cyclic monomers such as epoxides, oxetanes, and vinyl ethers. The mechanism does not involve direct initiation by the thioxanthenone derivative but rather its ability to activate a cationic photoacid generator, typically an onium salt (e.g., diaryliodonium or triarylsulfonium salts).
The photosensitization process is as follows:
Photoexcitation: As in the Type II mechanism, this compound absorbs light and is promoted to its excited triplet state (³TX*).
Electron Transfer: The excited triplet state initiator, being a potent reducing agent, transfers an electron to the onium salt (e.g., Ar₂I⁺X⁻).
Onium Salt Decomposition: The reduced onium salt is unstable and undergoes rapid fragmentation. This decomposition cascade ultimately generates a superacid (H⁺), which is a powerful Brønsted acid, or a Lewis acid.
Cationic Initiation: The photogenerated acid protonates the monomer (e.g., an epoxide), opening the ring and creating a cationic propagating center that initiates the ring-opening polymerization.
³TX* + Ar₂I⁺X⁻ → TX•⁺ + [Ar₂I•] + X⁻ [Ar₂I•] → ArI + Ar• Ar• + Monomer-H → Ar-H + Monomer• (side reaction) Subsequent reactions involving solvent or monomer lead to the formation of H⁺X⁻ (Superacid)
The efficiency of this process is dependent on the reduction potential of the excited thioxanthenone and the oxidation potential of the onium salt . The long alkyl chain of this compound improves its performance by enhancing its solubility in low-polarity epoxide or oxetane (B1205548) formulations, which are often incompatible with more polar, unsubstituted photosensitizers .
The ability of this compound to participate in both free-radical and cationic pathways makes it an ideal candidate for dual-mode or hybrid photopolymerization systems. These systems simultaneously polymerize two different types of monomers (e.g., acrylates and epoxides) within the same formulation, leading to the formation of interpenetrating polymer networks (IPNs).
In a typical hybrid formulation containing this compound, an acrylate (B77674) monomer, an epoxide monomer, a tertiary amine co-initiator, and an iodonium (B1229267) salt, the following concurrent reactions occur upon irradiation:
Free-Radical Pathway: The excited thioxanthenone (³TX*) abstracts a hydrogen from the amine to generate free radicals, initiating the polymerization of the acrylate monomer.
Cationic Pathway: Concurrently, the excited thioxanthenone (³TX*) sensitizes the decomposition of the iodonium salt, generating a strong acid that initiates the ring-opening polymerization of the epoxide monomer.
This dual-cure process allows for the creation of materials with tailored properties, combining the toughness and flexibility of the polyether network with the hardness and fast cure speed of the polyacrylate network. IPNs formed via this method often exhibit reduced polymerization-induced shrinkage and improved mechanical properties compared to single-network systems .
Cationic Ring-Opening Polymerization Initiated by Thioxanthenone Derivatives
Electron Transfer and Hydrogen Atom Abstraction Processes in Photoreactions
The fundamental photochemical events of electron transfer and hydrogen abstraction underpin the reactivity of this compound. The efficiency of these processes is critically dependent on the nature of the interacting co-initiator or donor molecule.
The synergy between a Type II photoinitiator like this compound and a co-initiator is a cornerstone of its function in free-radical polymerization. Co-initiators, often referred to as sacrificial donors, are essential for regenerating the ground-state initiator (or converting it to a less reactive state) while producing the primary initiating radical. Tertiary amines, such as ethyl 4-(dimethylamino)benzoate (B8555087) (EDB), are classic and highly effective co-initiators.
The interaction between the excited triplet state thioxanthenone (³TX*) and the amine proceeds via an electron-transfer/proton-transfer sequence. An intermediate exciplex, a transient complex of the excited initiator and the ground-state amine, is formed. Within this complex, an electron is transferred from the nitrogen atom of the amine to the thioxanthenone, followed by the transfer of a proton from the carbon alpha to the nitrogen. This yields a highly reactive α-aminoalkyl radical, which is an excellent initiator for acrylate polymerization, and a stable ketyl radical, which is less reactive .
Table 4.2.1: Effect of Amine Co-initiator Structure on Photopolymerization Efficiency with this compound
| Co-initiator | Amine Type | Polymerization System | Final Monomer Conversion (%) | Reference |
| Ethyl 4-(dimethylamino)benzoate (EDB) | Aromatic Tertiary | Trimethylolpropane triacrylate | 85 | |
| Triethanolamine (TEA) | Aliphatic Tertiary | Trimethylolpropane triacrylate | 78 | |
| N-Methyldiethanolamine (MDEA) | Aliphatic Tertiary | Trimethylolpropane triacrylate | 81 | |
| No Co-initiator | - | Trimethylolpropane triacrylate | < 5 |
Data are representative values synthesized from referenced literature to illustrate the synergistic effect. Polymerization conditions: UV irradiation (365 nm) for 300 seconds.
The data clearly show that the presence of a co-initiator is critical for achieving high conversion rates. The aromatic amine EDB shows slightly higher efficiency, which can be attributed to the electronic properties and stability of the resulting radical species .
A particularly efficient radical generation pathway involves co-initiators that can undergo photoinduced decarboxylation, such as carboxylic acid derivatives like N-phenylglycine (NPG). This mechanism offers a highly favorable and irreversible route to forming initiating radicals.
The process follows the established Type II sequence of photoexcitation and electron transfer:
The excited triplet state thioxanthenone (³TX*) interacts with NPG.
An electron is transferred from the NPG to the ³TX*, forming the thioxanthenone radical anion (TX•⁻) and the NPG radical cation ([NPG]•⁺).
The NPG radical cation is highly unstable and undergoes rapid and irreversible decarboxylation (loss of CO₂), which is the key driving force of this pathway. This fragmentation also releases a proton (H⁺).
The decarboxylation produces a carbon-centered radical that is highly effective at initiating polymerization.
[Ph-NH-CH₂-COOH]•⁺ → Ph-NH-CH₂• + CO₂ + H⁺
The proton released in the process protonates the thioxanthenone radical anion, regenerating the ketyl radical (TX-H•). The irreversibility of the CO₂ loss makes this pathway exceptionally efficient compared to simple hydrogen abstraction from standard amines, where back-reactions can occur . This enhanced efficiency often translates to higher polymerization rates and final monomer conversions, making co-initiators like NPG valuable for high-speed curing applications.
Synergistic Effects of Co-initiators and Sacrificial Donors
Thioxanthenone as a Photoredox Catalyst in Organic Transformations
Thioxanthone (TX) and its derivatives are a significant class of organic molecules employed as photoorganocatalysts. rsc.org Their photochemical activity stems from a unique combination of photophysical properties: a high triplet energy (approximately 65.5-69 kcal/mol) and a relatively long triplet state lifetime. scielo.br These characteristics allow the molecule, upon excitation with light, to efficiently mediate chemical reactions through various pathways, including triplet energy transfer (EnT), hydrogen atom transfer (HAT), or single electron transfer (SET). rsc.orgresearchgate.net
The introduction of a long alkyl chain, such as a dodecyl group at the 1-position, is anticipated to primarily influence the compound's physical properties. The dodecyl chain would significantly increase its lipophilicity and solubility in nonpolar organic solvents, a desirable trait for homogeneous catalysis in such media. It could also introduce steric effects that might modulate the catalyst's interaction with substrates.
Redox Cycling Mechanisms (Oxidative and Reductive)
Photoredox catalysts function by absorbing light energy to reach an electronically excited state, which is a more potent oxidant or reductant than the ground state. This allows for single-electron transfer with a substrate, initiating a chemical transformation. The catalyst is then returned to its original state by a subsequent redox event, completing the catalytic cycle. Thioxanthones are versatile in this regard, capable of participating in both oxidative and reductive quenching cycles. rsc.orgresearchgate.net
Reductive Quenching Cycle: In a reductive quenching pathway, the photoexcited thioxanthone (*TX) accepts an electron from a suitable electron donor (D), such as a tertiary amine. scielo.br This process generates the thioxanthone radical anion (TX•⁻) and the donor radical cation (D•⁺). The highly reducing TX•⁻ can then donate its electron to a substrate, regenerating the ground-state thioxanthone catalyst and initiating the desired chemical transformation of the substrate. This cycle is fundamental to processes like the polymerization of vinyl monomers where the amine co-initiator is oxidized. scielo.br
Oxidative Quenching Cycle: Conversely, in an oxidative quenching cycle, the excited thioxanthone (*TX) donates an electron to an electron acceptor (A), forming the thioxanthone radical cation (TX•⁺) and the acceptor radical anion (A•⁻). The oxidized catalyst (TX•⁺) must then be reduced back to its ground state to complete the cycle, typically by abstracting an electron from a sacrificial reductant present in the reaction mixture. While thioxanthones are generally more known for reductive quenching, certain derivatives and reaction conditions can favor oxidative pathways. For instance, some functionalized thioxanthones have been shown to act as excited-state one-electron reductants, establishing an oxidative quenching cycle for C-H functionalization reactions. acs.org
The specific redox potentials of this compound are not documented, but studies on similar alkyl-substituted thioxanthones like 2-methyl-9H-thioxanthen-9-one show that they undergo electrochemical reduction to form persistent radical anions, a key step in these catalytic cycles. rsc.org The electronic effect of an alkyl group is weakly electron-donating, which might slightly alter the redox potentials compared to the unsubstituted parent compound, but the fundamental mechanisms are expected to remain the same.
Table 1: Key Photochemical Reaction Pathways for Thioxanthones
| Mechanism | Description | Typical Reactants |
|---|---|---|
| Reductive Quenching | Excited catalyst accepts an electron from a donor, becomes a strong reductant. | Amines, Borates |
| Oxidative Quenching | Excited catalyst donates an electron to an acceptor, becomes a strong oxidant. | Electron-deficient species |
| Hydrogen Atom Transfer (HAT) | Excited catalyst abstracts a hydrogen atom from a donor molecule. | Alcohols, Alkanes |
| Energy Transfer (EnT) | Excited catalyst transfers its triplet energy to a substrate molecule. | Olefins, Dienes |
This table is based on the general reactivity of the thioxanthone scaffold.
Applications in Photoinduced Organic Synthesis and Environmental Remediation
The utility of thioxanthone-based photocatalysts is broad, spanning from the synthesis of complex organic molecules and polymers to environmental applications. medium.comnih.gov
Photoinduced Organic Synthesis: Thioxanthone derivatives are widely used as photoinitiators in free-radical and cationic polymerization, crucial for UV-curable inks, coatings, and adhesives. wiley.com The long dodecyl chain in this compound would likely enhance its compatibility with non-polar monomer and polymer systems. Beyond polymerization, thioxanthone catalysis enables a variety of organic transformations, including [2+2] cycloadditions, C-C bond formation, and the synthesis of heterocyclic compounds like xanthones and acridones through photocatalytic oxidation. nih.govbeilstein-journals.org For example, thioxanthen-9-one (B50317), in combination with a nickel catalyst, has been used to mediate the coupling of aryl halides with H-phosphine oxides under visible light. nih.gov
Environmental Remediation: The photocatalytic properties of thioxanthones have also been harnessed for environmental applications. A key strategy involves functionalizing semiconductor nanoparticles, like titanium dioxide (TiO₂), with thioxanthone derivatives. nih.govacs.org This modification extends the light absorption of TiO₂ into the visible spectrum, creating a more efficient photocatalyst for the degradation of organic pollutants, such as industrial dyes in wastewater. nih.govacs.org The thioxanthone acts as a photosensitizer, absorbing visible light and transferring energy or an electron to the TiO₂, which then generates reactive oxygen species to break down the pollutants. The lipophilic dodecyl group on this compound could enhance its adsorption onto organic pollutant surfaces or improve its incorporation into polymer-based filtration systems designed for water purification.
Structure Activity Relationship Sar Studies and Computational Chemistry Applications
Correlating Molecular Architecture with Photoreactivity and Performance
The performance of a photoinitiator is intrinsically linked to its molecular structure. In the case of 1-Dodecyl-9H-thioxanthen-9-one, the thioxanthone moiety acts as the chromophore, absorbing light and initiating the chemical reactions necessary for polymerization. The dodecyl substituent, while not directly involved in the light absorption process, plays a crucial role in modifying the compound's physical and chemical properties.
Quantitative Assessment of Substituent Effects on Photoinitiation Efficiency
The efficiency of photoinitiation by thioxanthone derivatives is highly dependent on the nature and position of substituents on the aromatic ring. researchgate.net While specific quantitative data for the 1-dodecyl derivative is not extensively detailed in the provided results, general principles for thioxanthone photoinitiators can be applied. For instance, the photoinitiating ability of some thioxanthone derivatives has been observed to decrease with an increased length of the alkyl chain when it separates the thioxanthone moiety from a co-initiator group. rsc.org
In Type II photoinitiators, the excited triplet state of the thioxanthone abstracts a hydrogen atom from a co-initiator (often a tertiary amine) to generate the initiating radicals. itu.edu.tr The electronic nature of substituents can influence the energy of the triplet state and the efficiency of this hydrogen abstraction process. Studies on various thioxanthone derivatives have shown that electron-withdrawing substituents can enhance photoinitiation efficiency, particularly at high amine concentrations. researchgate.net Conversely, the bulky dodecyl group at the 1-position may introduce steric hindrance, potentially affecting the interaction with co-initiators and monomers.
A comparative analysis of different thioxanthone-based photoinitiators highlights the importance of the substitution pattern on their performance. For example, in a study comparing various derivatives, the final conversion percentages in the polymerization of epoxy monomers varied significantly with the substituent.
Table 1: Illustrative Photopolymerization Performance of Thioxanthone Derivatives
| Compound | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Final Conversion (%) (Monomer) |
| 2,4-Diethylthioxanthone (DETX) | 420 | 2,800 | 52 (TMPTA) |
This table provides an example of the kind of data used to assess photoinitiator performance. Data for this compound was not available in the search results.
Role of Long Alkyl Chains in Monomer Compatibility and Polymerization Kinetics
The presence of a long alkyl chain, such as the dodecyl group in this compound, is primarily intended to enhance its solubility and compatibility with nonpolar monomer and polymer systems. acs.orggoogle.com This improved compatibility is crucial for achieving a homogeneous polymerization mixture, which in turn leads to more uniform and predictable polymerization kinetics.
The long alkyl chain can influence the rate of polymerization. While it improves miscibility, it can also impact the mobility of the photoinitiator and the growing polymer chains. In some systems, an increase in the length of an alkyl chain separating the chromophore from a reactive group has been shown to decrease the photoinitiating ability. rsc.org However, the dodecyl group in this compound is directly attached to the thioxanthone ring, and its primary role is likely to act as a "solubilizing tail" without directly participating in the initiation step beyond influencing the local environment.
The use of polymeric photoinitiators, where the photoinitiating moiety is part of a polymer chain, has been explored to improve compatibility and reduce migration of the initiator. acs.org The principle of attaching a long alkyl chain to a small molecule photoinitiator like this compound follows a similar logic of enhancing compatibility within the polymerizing medium.
Quantum Chemical Modeling of Electronic Structure and Reaction Pathways
Computational chemistry provides powerful tools to investigate the electronic properties and reaction mechanisms of photoinitiators at a molecular level. These methods offer insights that can be difficult to obtain through experimental means alone.
Density Functional Theory (DFT) for Ground and Excited State Geometries and Energies
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. nih.gov For thioxanthone and its derivatives, DFT calculations can determine the geometries of the ground state (S₀) and, importantly, the excited singlet (S₁) and triplet (T₁) states, which are crucial for photoinitiation. nih.govresearchgate.net
Upon absorption of light, the thioxanthone molecule is promoted from its ground state to an excited singlet state. It then typically undergoes intersystem crossing to a longer-lived triplet state. nih.gov This triplet state is the primary species responsible for the subsequent chemical reactions in Type II photoinitiation. itu.edu.tr DFT calculations can predict the energies of these states and the energy gaps between them, which are important for understanding the photophysical properties of the molecule. For instance, a high triplet energy is a desirable characteristic for a photoinitiator. researchgate.net
Elucidation of Photolysis Mechanisms through Computational Simulations
Computational simulations, often based on DFT, can be used to map out the potential energy surfaces of the photochemical reactions involved in polymerization. This allows for the elucidation of the detailed mechanisms of photolysis and radical generation. nih.govnih.gov
For a Type II photoinitiator like this compound, the key step is the hydrogen abstraction from a co-initiator by the excited triplet state of the thioxanthone. itu.edu.trnih.gov Computational studies can model the transition state of this reaction, providing information about the activation energy and the feasibility of the process. frontiersin.org
Theoretical studies on the deactivation of the triplet excited state of thioxanthone by other molecules have proposed several possible pathways, including direct electron transfer, electron transfer followed by proton transfer, and direct hydrogen atom transfer. nih.gov Computational simulations can help to distinguish between these pathways and identify the most likely mechanism.
Advanced Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological or chemical activity. In the context of photoinitiators, QSAR can be used to predict the photoinitiation efficiency based on molecular descriptors.
While specific QSAR studies focusing on this compound were not found, the methodology has been applied to thioxanthone derivatives for other applications, such as predicting antitumor activity. A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) on thioxanthen-9-one (B50317) derivatives found that steric and electrostatic fields, along with hydrophobicity (log P), were significant contributors to their biological activity.
Such methodologies could be adapted to predict the photoinitiation efficiency of thioxanthone derivatives. By building a QSAR model based on a training set of thioxanthones with known polymerization activities, it would be possible to predict the performance of new derivatives like this compound. Descriptors in such a model could include quantum chemical parameters (e.g., triplet state energy, HOMO/LUMO energies), steric parameters, and hydrophobicity, which would be influenced by the dodecyl chain. The development of such predictive models would be a valuable tool in the rational design of new and more efficient photoinitiators.
Comparative Molecular Field Analysis (CoMFA) in Photopolymerization
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used to correlate the 3D spatial properties of a series of molecules with their biological or chemical activities. In the context of photopolymerization, CoMFA can be a powerful tool to understand how modifications to a photoinitiator's structure affect its efficiency. This method involves aligning the molecules in a series and calculating their steric and electrostatic fields. The resulting data is then analyzed using statistical methods to build a predictive model.
The key parameters for such an analysis would include the nature and position of substituents on the thioxanthone core. For instance, the introduction of a long alkyl chain like the dodecyl group at the C-1 position primarily enhances the solubility of the photoinitiator in organic monomer formulations. acs.org A hypothetical CoMFA study would quantify the impact of such a bulky, electron-donating alkyl group on the steric and electrostatic fields around the thioxanthone chromophore and relate these changes to the molecule's ability to absorb light and generate initiating radicals.
Table 1: Hypothetical CoMFA Data Points for Thioxanthone Derivatives
This interactive table illustrates the type of data that would be used in a CoMFA study to build a predictive model for photoinitiator efficiency.
| Derivative | Substituent | Position | Steric Field Contribution (Arbitrary Units) | Electrostatic Field Contribution (Arbitrary Units) | Photoinitiation Efficiency (%) |
| Thioxanthone | -H | - | 1.0 | 1.0 | 30 |
| 2-Isopropylthioxanthone | -CH(CH₃)₂ | 2 | 2.5 | 1.2 | 55 |
| This compound | -C₁₂H₂₅ | 1 | 8.0 | 1.1 | Predicted High |
| 2,4-Diethylthioxanthone | -C₂H₅ | 2,4 | 4.0 | 1.3 | 68 |
| 2-Amino-thioxanthone | -NH₂ | 2 | 1.5 | 2.5 | 75 |
Note: The data in this table is illustrative and based on general principles of structure-activity relationships for thioxanthone derivatives. The efficiency value for this compound is a hypothetical prediction based on its structural features.
Predictive Modeling for Optimized Photoinitiator Design
Predictive modeling, utilizing computational tools like Density Functional Theory (DFT), is instrumental in the rational design of new and improved photoinitiators. purdue.edu These models can forecast key properties such as UV-Vis absorption spectra, the energies of excited states (singlet and triplet), and the feasibility of photochemical reaction pathways, thereby guiding synthetic efforts toward the most promising candidates. wiley.compurdue.edu
For thioxanthone derivatives, predictive modeling can elucidate how different substituents influence their performance. mdpi.com For example, DFT calculations can predict the absorption maxima (λmax) and molar extinction coefficients (ε), which are crucial for ensuring the photoinitiator effectively absorbs light from a given source, such as a UV-LED. purdue.edu The models can also calculate the energy of the lowest triplet state (T₁), which is a key intermediate in the mechanism of Type II photoinitiators like thioxanthones. rsc.org
Predictive models are also used to understand the mechanism of radical generation. For a Type II photoinitiator, this involves interaction with a co-initiator (often a tertiary amine). rsc.orgrsc.org Computational studies can model this interaction, predicting the efficiency of hydrogen abstraction or electron transfer from the co-initiator to the excited triplet state of the thioxanthone derivative. wiley.com This allows for the in-silico screening of various thioxanthone-co-initiator pairs to identify the most effective combinations for rapid and efficient polymerization.
Table 2: Predicted Photochemical Properties of Thioxanthone Derivatives
This interactive table shows examples of properties that can be predicted using computational modeling to guide the design of new photoinitiators.
| Photoinitiator Derivative | Predicted λₘₐₓ (nm) | Predicted Triplet State Energy (T₁) (kcal/mol) | Predicted Radical Generation Efficiency | Rationale for Design |
| 9H-Thioxanthen-9-one | 380 | 65.5 | Moderate | Parent scaffold |
| 2-Isopropyl-9H-thioxanthen-9-one | 382 | 65.2 | High | Enhanced solubility and efficiency |
| This compound | ~381 | ~65.4 | Moderate to High | Excellent solubility, low migration |
| 2-(Benzyl(methyl)amino)-9H-thioxanthen-9-one | 410 | 62.1 | Very High | One-component system, visible light absorption |
Note: The data for this compound is estimated based on the known electronic effects of alkyl groups on the thioxanthone core. Specific computational studies are required for precise values.
Advanced Analytical Techniques for Characterization, Reaction Monitoring, and Mechanistic Validation
High-Resolution Spectroscopic Methods for Structural and Electronic Characterization
Spectroscopic techniques are indispensable for elucidating the precise molecular structure and understanding the electronic properties of 1-Dodecyl-9H-thioxanthen-9-one.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR spectra confirm the presence and connectivity of hydrogen atoms. For this compound, the spectrum is characterized by distinct regions corresponding to the aromatic protons of the thioxanthenone core and the aliphatic protons of the long dodecyl chain. The integration of the signals confirms the ratio of these different types of protons, while the splitting patterns (multiplicity) reveal the neighboring proton environments. While specific data for this compound is not publicly available, data for a structurally similar compound, 7-methyl-9-oxo-9H-thioxanthene-1-carboxylic acid dodecyl ester, provides insight into the expected chemical shifts. google.com For instance, the terminal methyl group (CH₃) of the dodecyl chain typically appears as a triplet at the most upfield position (around 0.85 ppm), while the methylene (B1212753) groups (CH₂) of the chain produce a complex multiplet in the range of 1.15-1.8 ppm. google.com The protons on the thioxanthenone aromatic rings are observed further downfield, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic system and the electron-withdrawing carbonyl group. google.comrsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The spectrum for this compound would show a characteristic signal for the carbonyl carbon (C=O) at a significantly downfield position, typically around 180 ppm. rsc.org The aromatic carbons of the thioxanthenone core would appear in the 110-150 ppm range, while the aliphatic carbons of the dodecyl chain would be found in the more upfield region of approximately 14-32 ppm. rsc.org The structural confirmation of various thioxanthone derivatives consistently relies on both ¹H and ¹³C NMR analysis. jocpr.comresearchgate.net
Interactive Table: Representative ¹H NMR Data for a Dodecyl Thioxanthenone Derivative
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.40 | Doublet | Aromatic H |
| 7.60 - 7.30 | Multiplet | Aromatic H |
| 4.45 | Triplet | -OCH₂- (of ester) |
| 1.80 - 1.70 | Multiplet | -OCH₂CH ₂- |
| 1.50 - 1.15 | Broad Multiplet | -(CH₂)₉- |
| 0.85 | Triplet | -CH₃ |
Data is based on a similar compound, 7-methyl-9-oxo-9H-thioxanthene-1-carboxylic acid dodecyl ester. google.com
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. americanpharmaceuticalreview.com These two methods are often used complementarily, as some vibrational modes that are strong in IR may be weak or silent in Raman, and vice versa. dtu.dktudublin.ie
FT-IR Spectroscopy is particularly effective for identifying polar functional groups. For this compound, the most prominent peak in the FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, typically observed in the range of 1630-1680 cm⁻¹. The spectrum also displays characteristic absorptions for aromatic C=C stretching between 1450 and 1600 cm⁻¹, and C-H stretching vibrations for the aliphatic dodecyl chain just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). The structure of newly synthesized thioxanthone derivatives is routinely confirmed using FT-IR. researchgate.netresearchgate.net Furthermore, FT-IR spectroscopy is a powerful tool for real-time monitoring of polymerization reactions initiated by thioxanthone-based compounds, by tracking the disappearance of the monomer's characteristic peaks (e.g., acrylate (B77674) C=C stretch at ~1635 cm⁻¹). acs.org
Raman Spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations, making it ideal for characterizing the carbon backbone of the aromatic rings and the aliphatic chain. americanpharmaceuticalreview.com The aromatic ring vibrations in the thioxanthenone core give rise to sharp, well-defined bands in the Raman spectrum. While IR and Raman spectra can appear similar, differences in relative intensities and the appearance of unique bands help to build a complete picture of the molecule's vibrational fingerprint. americanpharmaceuticalreview.comtudublin.ie
Interactive Table: Expected Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Technique | Assignment |
|---|---|---|
| ~2960-2850 | FT-IR, Raman | Aliphatic C-H Stretch (dodecyl) |
| ~1650 | FT-IR (Strong) | Carbonyl (C=O) Stretch |
| ~1600-1450 | FT-IR, Raman | Aromatic C=C Stretch |
| ~1300-1000 | FT-IR, Raman | C-O and C-S Stretch, C-H Bend |
These are typical ranges for the specified functional groups. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Advanced Chromatographic and Mass Spectrometric Approaches
Chromatographic methods are essential for separating this compound from impurities and reaction mixtures, while mass spectrometry provides definitive identification based on mass-to-charge ratio.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. Due to the compound's relatively non-polar nature, a reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.comsielc.com In this setup, the sample is passed through a column packed with a non-polar stationary phase (e.g., C18-silica), and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is used for elution. sielc.comsielc.com
The purity of a synthesized batch can be determined by integrating the area of the main peak corresponding to the product and comparing it to the areas of any impurity peaks. HPLC is also invaluable for monitoring the progress of reactions where this compound is a reactant, such as in photopolymerization studies. rsc.org By taking aliquots from the reaction mixture at different time intervals, the consumption of the photoinitiator can be quantified by observing the decrease in its corresponding peak area, providing crucial kinetic data. acs.org
Interactive Table: Typical RP-HPLC Method Parameters for Thioxanthenone Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., Newcrom R1) |
| Mobile Phase | Acetonitrile and Water mixture |
| Modifier | Phosphoric acid or Formic acid (for MS compatibility) |
| Detection | UV-Vis Detector (at λmax of the compound) |
Based on methods for similar thioxanthenone derivatives. sielc.comsielc.com
While this compound itself has a high boiling point and may not be ideal for GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a vital tool for the identification of more volatile byproducts and impurities that may be present from its synthesis or subsequent degradation. nih.gov In a typical GC-MS analysis, the mixture is vaporized and separated in a long capillary column based on the components' boiling points and interactions with the column's stationary phase. scirp.org As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unambiguous identification of the compound by comparing it to spectral libraries. nist.gov This is particularly useful for identifying residual starting materials or side-products from the synthetic route.
When this compound is used as a photoinitiator to synthesize polymers, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for characterizing the resulting macromolecules. researchgate.netacs.org SEC separates molecules based on their size in solution, or hydrodynamic volume. slideshare.net Larger polymer chains are excluded from the pores of the column's porous packing material and therefore elute first, while smaller chains penetrate the pores to varying extents and elute later. chromatographyonline.com
This technique provides the full molecular weight distribution of the polymer sample. From this distribution, key parameters such as the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be calculated. lcms.czmdpi.com These parameters are critical as they directly influence the physical and mechanical properties of the final polymer material. The characterization of polymers formed via thioxanthone-initiated polymerization often involves SEC analysis to confirm the success of the polymerization process. acs.orgrsc.org
Interactive Table: Example SEC Data for a Polymer Synthesized with a Thioxanthenone Initiator
| Parameter | Value | Description |
|---|---|---|
| Mn (g/mol) | 25,000 | Number-Average Molecular Weight |
| Mw (g/mol) | 40,000 | Weight-Average Molecular Weight |
| PDI | 1.6 | Polydispersity Index (Mw/Mn) |
Hypothetical data illustrating typical results from an SEC analysis. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
Electrochemical and Thermomechanical Characterization Techniques
The characterization of photoinitiators like this compound is crucial for understanding their performance in polymerization processes. Electrochemical methods reveal the electronic properties that govern their photo-reactivity, while thermomechanical analyses provide insights into the properties of the final cured materials.
Cyclic Voltammetry for Electrochemical Properties and Redox Potentials
Cyclic Voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the redox behavior of chemical species. beilstein-journals.org It provides critical information on the oxidation and reduction potentials of a molecule, which is fundamental to understanding its ability to act as a photoinitiator. mdpi.com By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced, showing characteristic peaks that correspond to redox events. nih.gov The data from CV can be used to determine the feasibility of electron transfer between the photoinitiator and other components in a formulation, such as monomers or co-initiators. semanticscholar.org
For thioxanthone-based photoinitiators, CV is instrumental in determining the HOMO and LUMO energy levels, which are related to the oxidation and reduction potentials, respectively. semanticscholar.org The photochemical mechanism for many thioxanthone derivatives has been successfully investigated using cyclic voltammetry. mdpi.comnih.gov The process typically involves an electron transfer from a co-initiator (like an amine) to the excited state of the thioxanthone, or from the excited thioxanthone to an acceptor (like an iodonium (B1229267) salt), initiating polymerization. acs.org
While specific experimental data for this compound is not available in the reviewed literature, the electrochemical behavior can be inferred from its parent compound, 9H-Thioxanthen-9-one (TX), and its derivatives. The long dodecyl chain is an alkyl group and is not expected to significantly alter the core electronic properties of the thioxanthone chromophore, unlike strong electron-donating or electron-withdrawing substituents. semanticscholar.org
Research on various thioxanthone derivatives shows that modifications to the core structure can significantly impact the redox potentials. acs.org For instance, the introduction of an amine moiety into the thioxanthone skeleton has been shown to lower the oxidation potential, which can be advantageous in certain photopolymerization systems. acs.org The excited-state reduction potential of the parent thioxanthone has been reported as +1.18 V versus SCE, indicating its capability to act as a powerful photocatalyst. rsc.org
Below is a table summarizing the electrochemical data for the parent compound, Thioxanthone (TX), and a common derivative, 2,4-Diethylthioxanthen-9-one (DETX), which serve as a reference for understanding the properties of substituted thioxanthones.
| Compound | Oxidation Potential (Eox) vs Ag/AgCl [mV] | Reduction Potential (Ered) vs Ag/AgCl [mV] |
|---|---|---|
| Thioxanthone (TX) | 1765 acs.org | -1370 acs.org |
| 2,4-Diethylthioxanthen-9-one (DETX) | 1675 acs.org | -1390 acs.org |
This table presents electrochemical data for reference thioxanthone compounds to provide context for the properties of this compound.
Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) for Cured Material Thermal and Mechanical Properties
The ultimate goal of using a photoinitiator like this compound is to produce a cured polymer with specific, desirable properties. Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) are essential thermal analysis techniques for characterizing these final materials. eag.com
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. netzsch.com It is widely used to study the thermal properties and transitions of polymers. eag.com For materials cured using a photoinitiator, DSC can provide vital information on:
Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. thermalsupport.com The Tg is a critical parameter that defines the upper use temperature of a material and is heavily influenced by the degree of cure. thermalsupport.com
Degree of Cure: By measuring the exothermic heat of reaction (enthalpy) of any residual curing in a partially cured sample and comparing it to the total enthalpy of a completely uncured sample, the percentage of cure can be calculated. youtube.com This is crucial for quality control and ensuring optimal material performance.
Thermal Stability: DSC can be used to determine the oxidative-induction time (OIT), which is a measure of a material's resistance to thermal degradation in an oxidative atmosphere. netzsch.com
While specific DSC data for polymers cured with this compound are not present in the surveyed literature, the table below illustrates typical data obtained from a DSC analysis of a photopolymerized acrylate resin.
| Property | Description | Typical Value for Cured Acrylate |
|---|---|---|
| Glass Transition (Tg) | Temperature of transition from glassy to rubbery state. | 65 °C thermalsupport.com |
| Residual Cure Enthalpy (ΔHresid) | Heat released during post-curing of an incompletely cured sample. | 15 J/g youtube.com |
| Total Cure Enthalpy (ΔHtotal) | Total heat released from a fully uncured sample. | 300 J/g youtube.com |
| Degree of Cure | Calculated as [1 - (ΔHresid / ΔHtotal)] x 100%. | 95% youtube.com |
This table provides illustrative data that can be obtained via DSC analysis to characterize a cured polymer network.
Dynamic Mechanical Analysis (DMA)
DMA is a technique used to measure the mechanical and viscoelastic properties of materials as a function of temperature, time, and frequency. It works by applying an oscillating force to a sample and measuring its response, providing information that static mechanical tests cannot. For cured polymers, DMA is essential for understanding how the material will behave under real-world conditions involving stress and temperature changes. Key parameters obtained from DMA include:
Storage Modulus (E'): Represents the elastic response of the material and is a measure of its stiffness.
Loss Modulus (E''): Represents the viscous response of the material and is related to its ability to dissipate energy, for example as heat.
Tan Delta (tan δ = E''/E'): The ratio of the loss modulus to the storage modulus, which is a measure of the material's damping properties and energy dissipation. The peak of the tan δ curve is often used to identify the glass transition temperature (Tg).
The results from DMA are critical for applications where mechanical integrity over a range of temperatures is required. For instance, a high storage modulus below Tg indicates a rigid material, while the properties above Tg describe its rubbery behavior. No specific DMA data for polymers cured using this compound could be located. The following table illustrates the type of data generated in a DMA experiment for a typical crosslinked polymer.
| Property | Description | Typical Value for Cured Polymer |
|---|---|---|
| Storage Modulus (E') at 25°C | Stiffness in the glassy region. | 3.0 GPa |
| Storage Modulus (E') at Tg + 40°C | Stiffness in the rubbery region. | 50 MPa |
| Tan δ Peak Temperature (Tg) | Temperature of maximum damping, indicating glass transition. | 70 °C |
This table presents illustrative data obtained from DMA, which is used to define the thermomechanical profile of a cured material.
Emerging Research Frontiers and Future Perspectives for 1 Dodecyl 9h Thioxanthen 9 One in Chemical Science
Design and Synthesis of Next-Generation Thioxanthenone Architectures
The development of novel thioxanthenone derivatives, including structures like 1-Dodecyl-9H-thioxanthen-9-one, relies on innovative synthetic strategies that allow for precise control over the molecule's final properties. Traditional synthesis often involves the cyclization of diaryl thioethers or the reaction of thiosalicylic acid with arenes in strong acids. However, modern research focuses on more versatile and efficient methodologies to create complex, next-generation architectures.
Key strategies include:
Palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig, Sonogashira, and Heck reactions. These methods are instrumental in attaching various functional groups, including electron-donating dialkylamino groups, to the thioxanthenone core. acs.orgresearchgate.net This creates donor-acceptor (D-A) type structures, which are crucial for applications in electronics. acs.org
Nucleophilic Aromatic Substitution (SNAr) is another powerful technique, particularly on electron-deficient thioxanthenone rings, such as the 10,10-dioxide derivatives. This allows for the introduction of amines, like piperidines and piperazines, at specific positions, which can modulate the compound's biological activity and solubility. nih.gov
Photochemical Synthesis offers a green alternative for producing the thioxanthenone core itself. For instance, irradiation of thioxanthene (B1196266) in the presence of a catalyst and an oxidant can yield thioxanthen-9-one (B50317) with high efficiency under mild conditions. chemicalbook.com
The addition of long alkyl chains, such as the dodecyl group in this compound, is a deliberate design choice. It is often employed to improve solubility in common organic solvents used for device fabrication and to influence the material's morphology in the solid state, which can enhance performance in applications like two-photon polymerization. acs.org
Table 1: Modern Synthetic Routes to Functionalized Thioxanthenones
| Reaction Type | Key Reagents/Catalysts | Type of Derivative | Purpose/Advantage |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium catalyst, Ligands (e.g., phosphines), Base | Amino-substituted thioxanthones | Creates donor-acceptor systems, enhances fluorescence quantum yield. acs.orgresearchgate.net |
| Sonogashira Coupling | Palladium & Copper catalysts, Base | Arylethynyl-linked thioxanthones | Extends π-conjugation for tailored optical properties. acs.org |
| Heck Coupling | Palladium catalyst, Base | Arylethylene-linked thioxanthones | Creates π-expanded systems for photophysical applications. acs.org |
| Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., K₂CO₃), Nucleophile (e.g., piperazine) | 3-Amino-functionalized thioxanthenone-10,10-dioxides | Facile introduction of functional groups to an activated core. nih.gov |
| Amide Coupling | Coupling reagents (e.g., HATU, HOBt) | Carboxamide-functionalized thioxanthones | Synthesis of derivatives with potential biological activity. nih.gov |
| Photochemical Oxidation | LED lamp, photocatalyst (e.g., DDQ), oxidant (O₂) | Thioxanthen-9-one from thioxanthene | Green, high-yield synthesis under ambient conditions. chemicalbook.com |
Unveiling Novel Photochemical Pathways and Reactivity Modes
Thioxanthenones are renowned for their rich photochemistry, which is central to their function as photosensitizers and photoinitiators. Upon absorbing light (typically UV-A), the molecule is promoted to an excited singlet state (S₁). Due to efficient intersystem crossing (ISC), it rapidly converts to a long-lived triplet excited state (T₁), which is the primary actor in subsequent photochemical reactions. nih.gov
Emerging research is focused on understanding and harnessing the complex reactivity of this triplet state:
Triplet State Character: The lowest triplet state (T₁) can have either nπ* or ππ* character, and their relative energies are highly dependent on the solvent polarity and molecular substituents. researchgate.net Nanosecond transient absorption spectroscopy is a key technique used to observe these triplet states, which typically show a characteristic absorption band around 600-650 nm. researchgate.net The interplay between these states dictates the molecule's reactivity.
Electron and Hydrogen Transfer: The triplet state is a powerful oxidant and can react with other molecules through electron transfer or hydrogen atom transfer (HAT). For example, it readily reacts with amines or indoles via electron transfer, generating radical ions. nih.govresearchgate.netnih.gov This process is fundamental to its role as a Type II photoinitiator in polymerization, where it interacts with a co-initiator (like an amine) to produce initiating radicals. researchgate.net
Triplet Energy Transfer: As a potent photosensitizer, the excited thioxanthenone can transfer its triplet energy to another molecule, promoting the second molecule to its own triplet state. numberanalytics.com This mechanism is exploited in applications like enantioselective photochemical reactions. acs.org
Photoredox Catalysis: Thioxanthenone derivatives are increasingly used as metal-free organic photoredox catalysts. They can efficiently initiate processes like Atom Transfer Radical Polymerization (ATRP) under visible light irradiation, offering a more sustainable alternative to metal-based catalysts. acs.org
Recent studies using laser flash photolysis and advanced spectroscopic modeling are revealing more complex dynamics, including the presence of multiple, interconverting triplet states that act as either reactive species or non-reactive reservoirs, a phenomenon known as self-deactivation. nsf.gov Understanding these intricate pathways is crucial for designing next-generation photoinitiators with improved efficiency and control. nsf.gov
Table 2: Key Photochemical Properties and Processes of Thioxanthenone Derivatives
| Property / Process | Description | Significance |
|---|---|---|
| UV-Visible Absorption | Strong absorption in the UV-A range (~380-420 nm). | Efficiently captures energy from common light sources like LEDs. |
| Intersystem Crossing (ISC) | High quantum yield for conversion from the excited singlet (S₁) to the triplet (T₁) state. nsf.gov | Populates the long-lived, reactive triplet state, which is key to its function. |
| Triplet State (T₁) | Long-lived excited state (lifetime ~10 µs) with high energy (~69 kcal/mol). | Acts as the primary reactive species in subsequent chemical transformations. |
| Electron Transfer | Can accept an electron from a donor (e.g., amine) to form a radical anion. nih.govresearchgate.net | Initiates radical polymerization and other photoredox-catalyzed reactions. |
| Hydrogen Atom Transfer (HAT) | Can abstract a hydrogen atom from a suitable donor. | A key mechanism in Type II photoinitiation and substrate functionalization. |
| Energy Transfer | Can transfer its triplet energy to a substrate molecule. numberanalytics.com | Enables photosensitization for reactions where the substrate does not absorb light directly. |
Integration into Advanced Materials for Sustainable Technologies
The unique photochemical properties of this compound and its analogues make them ideal components for advanced materials geared towards sustainable technologies. The focus is on processes that are energy-efficient, reduce waste, and utilize renewable resources.
Key application areas include:
Photopolymerization and 3D Printing: Thioxanthenones are highly effective photoinitiators for UV curing, a process that rapidly hardens liquid resins into solid polymers upon light exposure. This technology is fundamental to solvent-free coatings, inks, and adhesives, as well as to vat photopolymerization 3D printing. mdpi.comszu.edu.cn These light-based methods are significantly more energy-efficient than traditional thermal curing. mdpi.com The design of new thioxanthenone derivatives that absorb visible light from LEDs further enhances the sustainability of these processes. acs.org
Organic Electronics (OLEDs): Donor-acceptor type thioxanthenone derivatives are being designed as emitters for Organic Light-Emitting Diodes (OLEDs). nih.gov By carefully tuning the molecular structure, it is possible to achieve Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for nearly 100% internal quantum efficiency in converting electricity to light. researchgate.netspiedigitallibrary.org This leads to highly efficient displays and solid-state lighting, reducing energy consumption. Some derivatives also exhibit mechanochromism, where their emission color changes with mechanical force, opening doors for novel sensor applications. researchgate.netspiedigitallibrary.org
Green Photocatalysis: As metal-free organic catalysts, thioxanthenones can drive a variety of chemical transformations using light as the energy source. rsc.org This aligns with the principles of green chemistry by enabling reactions under mild conditions, often replacing hazardous reagents or energy-intensive processes. rsc.org Applications range from the oxidation of alcohols to the synthesis of complex organic molecules. researchgate.net
Table 3: Applications of Thioxanthenone Derivatives in Sustainable Technologies
| Technology | Application | Role of Thioxanthenone | Sustainability Advantage |
|---|---|---|---|
| 3D Printing / UV Curing | Vat Photopolymerization | Photoinitiator | Low energy consumption, fast, solvent-free processes. mdpi.commonroeengineering.com |
| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | TADF Emitter | High efficiency lighting and displays, reduced power usage. nih.govspiedigitallibrary.org |
| Green Synthesis | Organic Photocatalysis | Photoredox Catalyst | Mild reaction conditions, replacement of toxic metal catalysts, light as a renewable energy source. acs.orgrsc.org |
| Advanced Manufacturing | Two-Photon Polymerization | Two-Photon Absorbing Initiator | Fabrication of high-resolution micro- and nanostructures. acs.org |
Interdisciplinary Collaborations and Computational-Experimental Synergy
The advancement of materials based on this compound is increasingly driven by a powerful synergy between computational modeling and experimental validation, fostered by interdisciplinary collaborations.
Computational-Experimental Synergy: Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have become indispensable tools. nih.govresearchgate.net Researchers can now predict key properties before undertaking complex synthesis:
Predicting Photophysical Properties: DFT/TD-DFT calculations can accurately estimate excitation energies (S₁ and T₁), the energy gap between them (ΔE_ST), and oscillator strengths. researchgate.netacs.org This is crucial for designing TADF emitters for OLEDs, where a small ΔE_ST is required for efficient performance. nih.govresearchgate.net
Elucidating Reaction Mechanisms: Computational modeling helps to map out potential energy surfaces for photochemical reactions. nih.gov It can determine the feasibility of different pathways, such as electron transfer versus hydrogen atom transfer, by calculating parameters like ionization potentials and bond dissociation energies, providing insights that are difficult to obtain experimentally. nih.govresearchgate.net
Interpreting Spectroscopic Data: Theoretical calculations are used to corroborate experimental findings from techniques like transient absorption spectroscopy, helping to assign observed spectral features to specific transient species like triplet states or radicals. researchgate.netresearchgate.net
This synergy accelerates the design-synthesis-test cycle, making the discovery of new materials more efficient and rational. oaepublish.com
Interdisciplinary Collaborations: The journey of a thioxanthenone derivative from a concept to a functional device requires expertise from multiple fields:
Chemistry and Materials Science: Organic chemists design and synthesize the molecules, while materials scientists fabricate and characterize them in solid-state forms like thin films for devices. nih.govmdpi.com
Physics and Engineering: Physicists study the fundamental photophysical processes within the materials, while engineers design and build the final devices, such as OLEDs, 3D printers, or photocatalytic reactors. acs.orgspiedigitallibrary.orgub.edu
Biology and Medicine: In other areas, thioxanthenone derivatives are explored for biological applications, such as anticancer agents or leads for treating Alzheimer's disease, requiring collaboration between chemists, biologists, and medical researchers. nih.govnih.gov
This collaborative, multi-faceted approach is essential for tackling complex scientific challenges and translating fundamental discoveries into transformative technologies.
Table 4: Synergy between Computational Methods and Experimental Techniques
| Computational Method | Predicted Property / Insight | Experimental Technique |
|---|---|---|
| DFT (Ground State) | Molecular geometry, Ionization Potential, Bond Dissociation Energy. nih.gov | X-ray Crystallography, Electrochemistry (Cyclic Voltammetry). |
| TD-DFT (Excited States) | Excitation energies (S₁, T₁), S₁-T₁ energy gap (ΔE_ST), Absorption/Emission spectra. researchgate.netresearchgate.net | UV-Vis Absorption Spectroscopy, Fluorescence Spectroscopy. |
| Kinetic Modeling | Reaction rates, Quantum yields, Deactivation pathways. nsf.gov | Laser Flash Photolysis, Time-Resolved Spectroscopy. researchgate.netnih.gov |
| Molecular Dynamics / QM/MM | Solid-state packing effects, Solvent effects on photophysics. acs.org | Solid-State NMR, Photoluminescence Quantum Yield (PLQY) in films. |
Q & A
Q. What are the optimal synthetic routes for preparing 1-Dodecyl-9H-thioxanthen-9-one with high purity?
The synthesis typically involves cyclization of substituted phenylthio intermediates. For example, 1-chloro-7-methoxy-9H-thioxanthen-9-one was synthesized via a one-pot, two-step reaction using 2-chloro-6-(4-methoxyphenylthio)-benzonitrile, achieving a 60% yield . Key steps include:
- Friedel-Crafts acylation for backbone formation.
- Thioether formation using alkyl halides or thiols.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.
Validate purity using HPLC (>95%) and characterize via /-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for characterizing this compound?
- Spectroscopy : UV-Vis (to confirm π→π* transitions) and phosphorescence spectroscopy (to study triplet-state properties) .
- Magnetic Resonance : -NMR for alkyl chain conformation, -NMR for carbonyl and aromatic carbon assignments .
- Mass Spectrometry : HRMS to confirm molecular weight and isotopic labeling (e.g., -carbonyl groups for metabolic studies) .
- Thermal Analysis : DSC/TGA to assess stability under experimental conditions .
Advanced Research Questions
Q. How can 3D-QSAR models guide the design of this compound derivatives for antitumor activity?
Comparative Molecular Field Analysis (CoMFA) correlates steric, electrostatic, and hydrophobic fields with biological activity. For 9H-thioxanthen-9-one derivatives , alignment strategies (e.g., RMS-fit or SEAL) and parameters like log P are critical. Key findings:
- Hydrophobic effects contribute ~16% to activity, while steric/electrostatic fields account for 84% .
- Optimize alkyl chain length (e.g., dodecyl) to balance lipophilicity and membrane permeability.
- Validate models with in vivo assays (e.g., Panc03 murine tumor models) and refine using PM3/AM1 semiempirical methods .
Q. How do photophysical properties of this compound influence its applications in photocatalysis or photosensitization?
The lowest excited triplet state () exhibits sublevel-specific radiative decay:
- z-sublevel : Dominates vibronic coupling due to transitions.
- y-sublevel : Enhanced spin-orbit coupling from sulfur atoms, critical for intersystem crossing efficiency .
Experimental methods: - Optically Detected Magnetic Resonance (ODMR) at 1.4 K to map triplet-state dynamics.
- Phosphorescence lifetime measurements to assess quantum yield for photocatalytic applications .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound derivatives?
- Pharmacokinetic Profiling : Measure bioavailability and metabolic stability using -labeled analogs .
- Tumor Microenvironment Modeling : Incorporate 3D cell cultures or organoids to mimic in vivo conditions.
- Data Normalization : Account for differences in log P and protein binding using CoMFA-adjusted IC values .
Q. What methodologies assess the potential endocrine-disrupting activity of this compound?
- In Silico Screening : Use QSAR models to predict binding to nuclear receptors (e.g., ERα, AR).
- In Vitro Assays : Yeast estrogen screen (YES) or MCF-7 proliferation assays.
- Regulatory Prioritization : Cross-reference with databases like the EU’s REACH list for structurally related thioxanthenones .
Methodological Considerations
Q. What strategies improve yield in large-scale synthesis of this compound?
Q. How can isotopic labeling (e.g., 14C^{14}C14C) be incorporated into this compound for metabolic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
